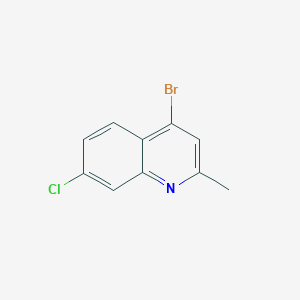

4-Bromo-7-chloro-2-methylquinoline

Description

Properties

CAS No. |

1070879-51-4 |

|---|---|

Molecular Formula |

C10H7BrClN |

Molecular Weight |

256.52 g/mol |

IUPAC Name |

4-bromo-7-chloro-2-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3 |

InChI Key |

CTTIWQURANSXAG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)Br |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Substituent Position and Electronic Effects

- Positional Isomerism: Compounds like 7-Bromo-4-chloro-2-methylquinoline (CAS 143946-45-6) share the same molecular formula as the target compound but differ in substituent positions. The bromo group at C7 (vs. C4) and chloro at C4 (vs.

- Electron-Withdrawing Groups: The nitro group in 7-Bromo-4-chloro-3-nitroquinoline (CAS 723280-98-6) increases electrophilicity, making it more reactive toward nucleophilic substitution compared to the methyl-substituted target compound .

Functional Group Variations

- Trifluoromethyl (CF₃): The presence of CF₃ in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS 1072944-67-2) enhances metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications .

- Quinazoline Core: 7-Bromo-4-chloro-2-phenylquinazoline (CAS 887592-38-3) replaces the quinoline scaffold with a quinazoline system (two nitrogen atoms), which can improve binding affinity in kinase inhibitors .

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-7-chloro-2-methylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogenated quinolines like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, bromination/chlorination of pre-functionalized quinoline cores or cyclization of substituted anilines with appropriate carbonyl compounds. Optimization parameters include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

- Temperature : Controlled heating (80–120°C) to balance reaction rate and side-product formation.

Purification via column chromatography or recrystallization ensures high purity. Comparative studies with analogs (e.g., 6-Bromo-2-chloro-4-methylquinoline) suggest that steric and electronic effects from substituents significantly influence yields .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Storage under inert atmosphere (argon or nitrogen) at 2–8°C is critical to prevent degradation via hydrolysis or oxidation. The compound’s sensitivity to moisture and light necessitates amber glass vials and desiccants. Safety data indicate a packing group III classification (low-toxicity hazard) but require adherence to precautionary measures (e.g., PPE, ventilation) due to H301/H311/H331 hazard statements .

Q. What spectroscopic techniques are most suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at C2, halogens at C4 and C7).

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation (MW: 256.53 g/mol).

- IR Spectroscopy : Identification of C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches.

Canonical SMILES (CC1=CC(=NC2=C1C=C(C=C2)Br)Cl) and InChIKey (NPDAQPXGOAYKAV-UHFFFAOYSA-N) from PubChem aid in computational validation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reactivity data between this compound and its structural analogs?

- Methodological Answer : Contradictions often arise from differences in substituent positions. Systematic approaches include:

- Comparative SAR Studies : Testing analogs (e.g., 6-Bromo-4-chloro-2-methylquinoline) in identical reaction conditions to isolate electronic vs. steric effects.

- Computational Modeling : DFT calculations to map charge distribution and predict reactivity.

- Controlled Experiments : Varying catalysts (e.g., CuI vs. Pd catalysts) to assess mechanistic pathways.

Evidence from similar compounds shows that C7 chlorine reduces electron density at the quinoline core, altering nucleophilic attack sites .

Q. How can crystallographic data (e.g., X-ray diffraction) aid in the structural elucidation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of substitution patterns and bond geometries. For example:

- Software : SHELXL for refinement of crystallographic data, leveraging high-resolution datasets to resolve halogen positions .

- Case Study : Structural analysis of 7-Bromo-3-ethyl-9-phenyl-2-tosyl-pyrrolo[3,4-b]quinoline (R factor = 0.036) demonstrates precision in locating bromine and chlorine atoms in complex matrices .

Q. In medicinal chemistry research, how does the substitution pattern of this compound influence its bioactivity compared to other halogenated quinolines?

- Methodological Answer : The C4 bromine and C7 chlorine enhance electrophilicity, making the compound a potent intermediate for kinase inhibitors. Key comparisons:

- Mechanistic Insight : C7 chlorine in this compound enhances binding to hydrophobic enzyme pockets, as validated via molecular docking .

Safety and Compliance

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H311).

- Ventilation : Use fume hoods to avoid inhalation (H331).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2811).

Compliance with GHS guidelines (P261, P264, P310) is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.